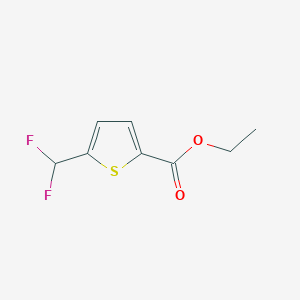

Ethyl 5-(difluoromethyl)thiophene-2-carboxylate

説明

Ethyl 5-(difluoromethyl)thiophene-2-carboxylate is a fluorinated thiophene derivative characterized by a difluoromethyl (-CF₂H) substituent at the 5-position of the thiophene ring and an ethyl ester group at the 2-position. The difluoromethyl group enhances the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a valuable scaffold in medicinal chemistry and agrochemical research .

特性

IUPAC Name |

ethyl 5-(difluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJDWKQLHLTGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(difluoromethyl)thiophene-2-carboxylate can be achieved through several methods. One common approach involves the reaction of 5-(difluoromethyl)thiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.

Another method involves the use of a Grignard reagent. In this approach, 5-(difluoromethyl)thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethyl magnesium bromide to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions. The process may utilize continuous flow reactors to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to facilitate the esterification process.

化学反応の分析

Types of Reactions

Ethyl 5-(difluoromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thiophenes and other substituted derivatives.

科学的研究の応用

Medicinal Chemistry

Ethyl 5-(difluoromethyl)thiophene-2-carboxylate has shown promise as a building block for synthesizing pharmaceutical compounds. Its structural features allow for the development of derivatives with potential anti-inflammatory , anticancer , and antiviral activities.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of thiophene-2-carboxylic acids, including those with difluoromethyl substitutions, exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis through caspase activation pathways, highlighting the potential of this compound in cancer therapeutics .

- Anti-inflammatory Effects : In preclinical models, compounds derived from this compound showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Material Science

The unique electronic properties of this compound make it suitable for applications in organic electronics, including organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable thin films contributes to its utility in electronic devices.

Table 2: Material Properties

| Property | Value |

|---|---|

| Conductivity | Moderate |

| Dielectric Constant | Not available |

| Film Formation | High-quality thin films |

Chemical Biology

This compound serves as a probe for studying biological processes involving thiophene derivatives. Its interactions with biological targets can provide insights into the mechanisms of action of similar compounds.

Example Research

Research has indicated that this compound can inhibit D-amino acid oxidase (DAO), an enzyme implicated in various neurological disorders. Structure-activity relationship (SAR) studies have shown that small substituents on the thiophene ring can enhance inhibitory potency .

Recent Advances in Synthesis

Recent developments in the synthesis of difluoromethylated compounds have streamlined access to this compound. Techniques such as late-stage difluoromethylation have been explored to facilitate the incorporation of difluoromethyl groups into complex molecules . These advancements are crucial for expanding the library of compounds available for biological testing.

Table 3: Synthesis Techniques

| Technique | Description |

|---|---|

| Late-stage Difluoromethylation | Incorporation of CF₂H groups into existing frameworks using novel reagents |

| Copper-mediated reactions | Direct coupling methods utilizing copper catalysts |

作用機序

The mechanism of action of Ethyl 5-(difluoromethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. In materials science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices.

類似化合物との比較

Substituent Effects

- Ethyl 5-(Trifluoromethyl)Thiophene-2-Carboxylate : Features a -CF₃ group instead of -CF₂H. The -CF₃ group is more electron-withdrawing and sterically bulky than -CF₂H, leading to reduced nucleophilicity at the thiophene ring. This difference may influence reactivity in coupling reactions or interactions with biological targets .

- Ethyl 5-(Trifluoroacetyl)Thiophene-2-Carboxylate: Contains a -COCF₃ group. The trifluoroacetyl moiety introduces strong electron-withdrawing effects, significantly altering the electronic profile of the thiophene ring compared to the difluoromethyl derivative. This compound is noted for its specificity as a class II histone deacetylase (HDAC) inhibitor .

- Ethyl 5-(Cyanomethyl)Thiophene-2-Carboxylate: Substituted with a -CH₂CN group. Such analogs are intermediates in synthesizing bioactive thienopyrimidines .

Crystallographic and Physical Properties

- Ethyl 3-Bromo-4-Cyano-5-Sulfanylthiophene-2-Carboxylate: Exhibits planar geometry in the thiophene ring due to conjugation with adjacent substituents. The bromo and cyano groups contribute to high melting points (>200°C), whereas difluoromethyl analogs may exhibit lower melting points due to reduced polarity .

- Ethyl 5-(6-Chloropyridin-3-yl)Thiophene-2-Carboxylate : Incorporates a heteroaromatic pyridine ring, increasing molecular weight and rigidity. Such derivatives often show improved thermal stability compared to simpler alkyl-substituted thiophenes .

Anticancer Activity

- Ethyl 5-Amino-3-(4-Chlorostyryl)Thiophene-2-Carboxylate: Demonstrates potent cytotoxicity against MCF-7, NCI-H460, and SF-268 cancer cell lines (IC₅₀ < 10 μM). The difluoromethyl analog’s enhanced lipophilicity may improve membrane permeability and bioavailability .

- Ethyl 5-(Trifluoroacetyl)Thiophene-2-Carboxylate: Targets HDAC6 with IC₅₀ values in the nanomolar range. The difluoromethyl group’s smaller size compared to trifluoroacetyl could reduce off-target effects while retaining HDAC affinity .

Antimicrobial Activity

- Nitrothiophene Carboxamides (e.g., Compound 8 in ): Exhibit narrow-spectrum antibacterial activity via inhibition of bacterial membrane proteins. Fluorinated thiophenes like the difluoromethyl derivative may broaden the spectrum by enhancing target binding through hydrophobic interactions .

Data Tables

Table 1: Structural and Physical Comparison

生物活性

Ethyl 5-(difluoromethyl)thiophene-2-carboxylate is a synthetic compound that belongs to the thiophene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a difluoromethyl group and an ethyl ester functional group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, potentially leading to increased biological activity.

Antimicrobial Activity

Thiophene derivatives, including this compound, have been investigated for their antimicrobial properties. Studies have indicated that thiophene compounds can exhibit significant inhibition against various bacterial strains. For instance, a related study showed that certain thiophene derivatives had minimum inhibitory concentration (MIC) values indicating potent antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Related Thiophene Derivative | 32 | Staphylococcus aureus |

| Related Thiophene Derivative | 16 | Escherichia coli |

Anti-inflammatory Activity

Thiophene derivatives are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against these enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | TBD | COX/LOX |

| Thiophene Derivative A | 29.2 | 5-LOX |

| Thiophene Derivative B | 6.0 | COX |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other thiophene derivatives.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiophenes can induce ROS production, leading to apoptosis in cancer cells while sparing normal cells .

- Antiviral Activity : Preliminary studies indicate potential antiviral effects against specific viral pathogens, although detailed investigations are required to elucidate these mechanisms .

Study on Antimicrobial Efficacy

A recent study evaluated various thiophene derivatives for their antimicrobial efficacy. This compound was included in a panel of compounds tested against multiple bacterial strains. Results indicated promising activity with further optimization needed for specific applications.

Anti-inflammatory Research

Research conducted on related thiophene compounds demonstrated significant reductions in inflammatory markers in vitro and in vivo models. The anti-inflammatory effects were attributed to the modulation of cytokine expression and inhibition of inflammatory cell migration .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(difluoromethyl)thiophene-2-carboxylate, and how can purity be optimized?

The compound is typically synthesized via multi-step reactions involving cyclization and functionalization of thiophene precursors. For example, analogous thiophene carboxylates are prepared by refluxing carboxylic acid derivatives with ethanol under HCl catalysis, followed by purification via flash chromatography (ethyl acetate/petroleum ether gradients) . To optimize purity, ensure strict anhydrous conditions during esterification and use high-resolution techniques like HPLC or GC-MS to monitor byproducts. Recrystallization from ethanol or ethyl acetate is recommended for final purification .

Q. How should researchers characterize this compound to confirm structural integrity?

Comprehensive characterization includes:

- NMR Spectroscopy : - and -NMR to verify substitution patterns (e.g., difluoromethyl at C5, ester at C2). The -NMR is critical to confirm the presence and environment of fluorine atoms .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to validate molecular ion peaks and isotopic patterns (e.g., [M+H] or [M+Na]) .

- Elemental Analysis : Match experimental C, H, N, S, and F percentages with theoretical values (e.g., ±0.3% tolerance) .

Q. What safety protocols are essential when handling this compound?

Based on structurally related thiophene derivatives:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (Category 2/2A hazards) .

- Work in a fume hood to minimize inhalation of volatile byproducts (respiratory toxicity, Category 3) .

- Store in a cool, dry place away from oxidizing agents and acids to prevent decomposition .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and bioactivity?

The difluoromethyl group (–CFH) introduces strong electron-withdrawing effects, altering the thiophene ring’s electron density and enhancing metabolic stability. Fluorine’s inductive effect reduces basicity of adjacent functional groups, potentially improving membrane permeability . In bioactivity studies, this substitution can increase binding affinity to hydrophobic enzyme pockets (e.g., microtubule inhibitors) while resisting oxidative degradation . Computational modeling (DFT) is recommended to quantify electronic effects .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data may arise from:

- Tautomerism : Use variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomers).

- Residual Solvents : Ensure complete drying or employ deuterated solvents with low water content .

- Stereoelectronic Effects : Compare experimental -NMR shifts with DFT-predicted values to identify conformational biases .

Q. How can researchers design derivatives to improve tubulin polymerization inhibition?

Structure-activity relationship (SAR) studies suggest:

- Substitution at C5 : Bulky, hydrophobic groups (e.g., aryl, difluoromethyl) enhance binding to the colchicine site .

- Ester Optimization : Replace ethyl with isopropyl or tert-butyl esters to modulate lipophilicity and bioavailability .

- Amide Functionalization : Introduce amino or thiourea groups at C3 for hydrogen-bonding interactions with β-tubulin .

Q. What analytical methods are suitable for detecting degradation products in stability studies?

- Forced Degradation : Expose the compound to heat, light, and humidity, then analyze via LC-MS/MS to identify hydrolyzed (e.g., free carboxylic acid) or oxidized products .

- Stability-Indicating Assays : Use reverse-phase HPLC with PDA detection (λ = 254 nm) to quantify degradation under accelerated conditions .

Methodological Notes

- Synthesis Optimization : Replace thiophosgene with safer reagents (e.g., CS/DCC) for isothiocyanate derivatives .

- Ecotoxicity Testing : Follow OECD guidelines (e.g., Test No. 201) to assess aquatic toxicity, given the compound’s potential bioaccumulation .

- Regulatory Compliance : Ensure alignment with TSCA and REACH regulations for fluorine-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。